molecular formula C19H17N3O2 B3593652 2-benzyl-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile

2-benzyl-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B3593652
M. Wt: 319.4 g/mol
InChI Key: LQSCNVPVZMRMOS-UHFFFAOYSA-N
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Description

2-benzyl-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile is a heterocyclic compound that features an oxazole ring, which is known for its diverse biological activities

Properties

IUPAC Name

2-benzyl-5-(4-ethoxyanilino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-2-23-16-10-8-15(9-11-16)21-19-17(13-20)22-18(24-19)12-14-6-4-3-5-7-14/h3-11,21H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSCNVPVZMRMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(N=C(O2)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with 4-ethoxyphenyl isocyanate to form an intermediate, which then undergoes cyclization with a suitable nitrile source to yield the desired oxazole derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The oxazole ring can participate in nucleophilic substitution reactions, especially at the carbon atoms adjacent to the nitrogen and oxygen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-benzyl-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-benzyl-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzyl-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile
  • 2-benzyl-5-[(4-chlorophenyl)amino]-1,3-oxazole-4-carbonitrile
  • 2-benzyl-5-[(4-fluorophenyl)amino]-1,3-oxazole-4-carbonitrile

Uniqueness

2-benzyl-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-benzyl-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile
Reactant of Route 2
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2-benzyl-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile

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